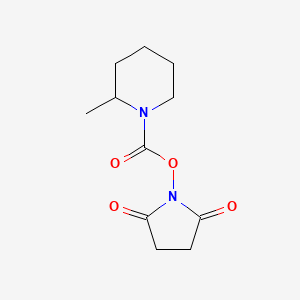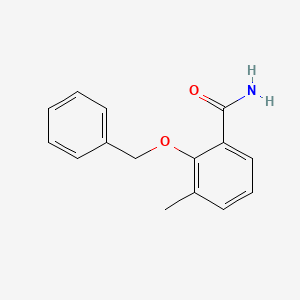
1-(3-Allyloxy-2-hydroxypropyl)biguanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Allyloxy-2-hydroxypropyl)biguanide is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of an allyloxy group, a hydroxypropyl group, and a biguanide moiety
Preparation Methods
The synthesis of 1-(3-Allyloxy-2-hydroxypropyl)biguanide involves several steps. One common method includes the reaction of allyl glycidyl ether with biguanide in the presence of a suitable catalyst. The reaction typically occurs in an alkaline aqueous tert-butanol solution, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Allyloxy-2-hydroxypropyl)biguanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The allyloxy and hydroxypropyl groups can participate in substitution reactions, where other functional groups replace them. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1-(3-Allyloxy-2-hydroxypropyl)biguanide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 1-(3-Allyloxy-2-hydroxypropyl)biguanide involves its interaction with specific molecular targets. In biological systems, it may inhibit mitochondrial respiratory complex I, similar to other biguanides, leading to alterations in cellular energy metabolism . This inhibition can activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis . The compound’s effects on other pathways and targets are still under investigation.
Comparison with Similar Compounds
1-(3-Allyloxy-2-hydroxypropyl)biguanide can be compared to other biguanides, such as metformin, phenformin, and proguanil. While all these compounds share the biguanide moiety, their structures and effects differ:
Metformin: Widely used as an anti-diabetic drug, it primarily inhibits mitochondrial complex I.
Phenformin: Similar to metformin but with a higher potency and risk of lactic acidosis.
Proguanil: Used as an antimalarial drug, it does not inhibit mitochondrial respiration in the same way as metformin and phenformin
Properties
CAS No. |
93982-40-2 |
|---|---|
Molecular Formula |
C8H17N5O2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(2-hydroxy-3-prop-2-enoxypropyl)guanidine |
InChI |
InChI=1S/C8H17N5O2/c1-2-3-15-5-6(14)4-12-8(11)13-7(9)10/h2,6,14H,1,3-5H2,(H6,9,10,11,12,13) |
InChI Key |
VTWUCRFLFLPRAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CN=C(N)N=C(N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


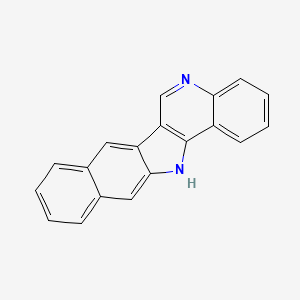
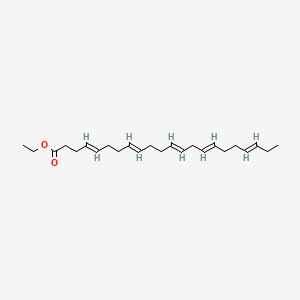
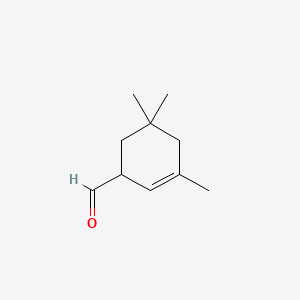
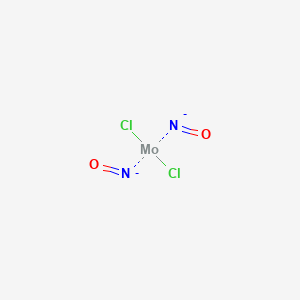


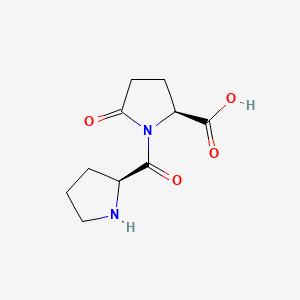
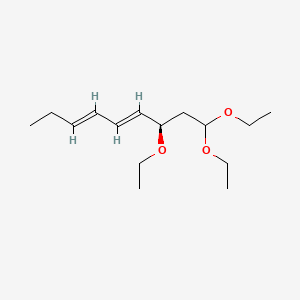
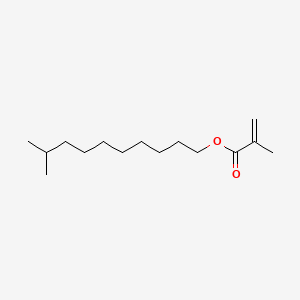
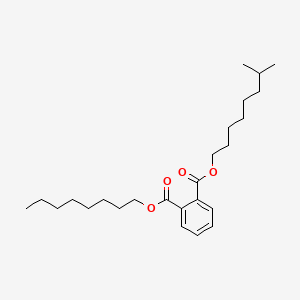

![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
